molecular formula C11H14O2 B6597563 methyl 2-(3,4-dimethylphenyl)acetate CAS No. 57486-71-2

methyl 2-(3,4-dimethylphenyl)acetate

Cat. No. B6597563
Key on ui cas rn: 57486-71-2
M. Wt: 178.23 g/mol
InChI Key: YOOQHVXUOFXSEN-UHFFFAOYSA-N
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Patent
US06872748B2

Procedure details

A mixture solution of 2-(3,4-dimethylphenyl)acetonitrile (2) (9.395 g, 64.7 mmol) in methanol was refluxed with H2SO4 3.5 ml (64.7 mmol) for 3 days. The mixture was cooled, diluted with H2O and concentrated in vacuo under sodium bicarbonate. The residue was separated H2O and CH2Cl2 and the H2O layer was extracted with CH2Cl2 several times. The combined organic layers were washed with H2O, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:10) as an eluant to give compound 4.
Quantity
9.395 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#N)[CH:5]=[CH:6][C:7]=1[CH3:8].[OH:12]S(O)(=O)=O.[CH3:17][OH:18]>O>[CH3:17][O:18][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
9.395 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CC#N
Name
Quantity
3.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo under sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The residue was separated H2O and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the H2O layer was extracted with CH2Cl2 several times
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:10) as an eluant

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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